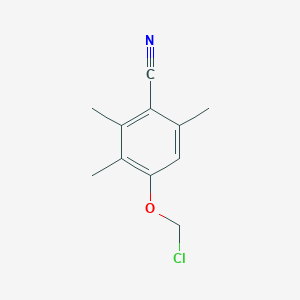
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile is an organic compound characterized by the presence of a chloromethoxy group attached to a benzonitrile ring, which is further substituted with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile typically involves the chloromethylation of 2,3,6-trimethylbenzonitrile. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar chloromethylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to isolate and purify the final product.
化学反応の分析
Types of Reactions
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
科学的研究の応用
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile involves its interaction with specific molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the nitrile group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(Methoxymethoxy)-2,3,6-trimethylbenzonitrile
- 4-(Ethoxymethoxy)-2,3,6-trimethylbenzonitrile
- 4-(Bromomethoxy)-2,3,6-trimethylbenzonitrile
Uniqueness
4-(Chloromethoxy)-2,3,6-trimethylbenzonitrile is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where selective reactivity is required.
特性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
4-(chloromethoxy)-2,3,6-trimethylbenzonitrile |
InChI |
InChI=1S/C11H12ClNO/c1-7-4-11(14-6-12)9(3)8(2)10(7)5-13/h4H,6H2,1-3H3 |
InChIキー |
JCICSNBFIULFON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C#N)C)C)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


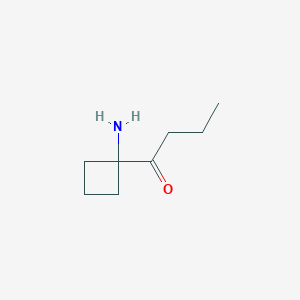
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
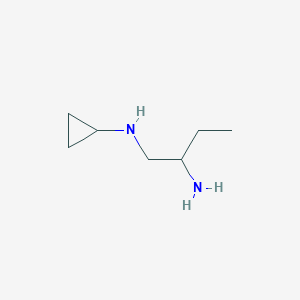
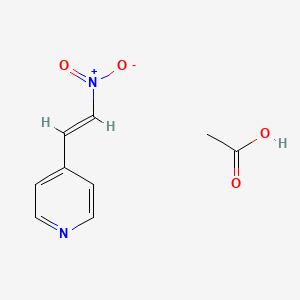
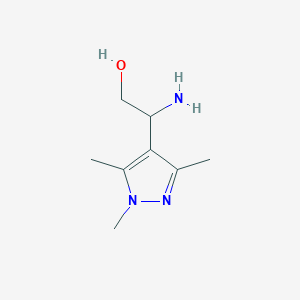
![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)
![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)

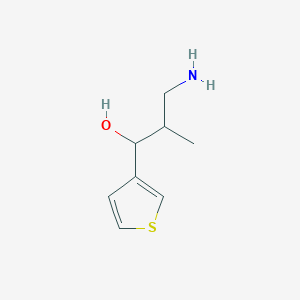

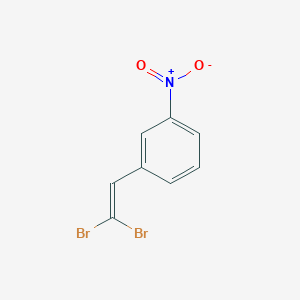
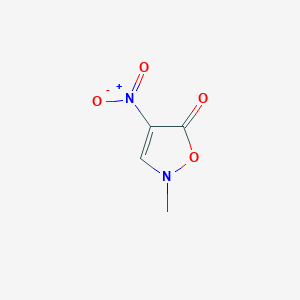
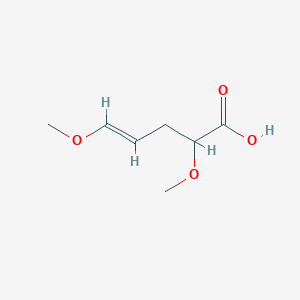
![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)
